D-Mannose-d-2 D-Mannose-d-2
Brand Name: Vulcanchem
CAS No.:
VCID: VC16656689
InChI: InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i4D
SMILES:
Molecular Formula: C6H12O6
Molecular Weight: 181.16 g/mol

D-Mannose-d-2

CAS No.:

Cat. No.: VC16656689

Molecular Formula: C6H12O6

Molecular Weight: 181.16 g/mol

* For research use only. Not for human or veterinary use.

D-Mannose-d-2 -

Specification

Molecular Formula C6H12O6
Molecular Weight 181.16 g/mol
IUPAC Name (2S,3S,4R,5R)-5-deuterio-2,3,4,5,6-pentahydroxyhexanal
Standard InChI InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i4D
Standard InChI Key GZCGUPFRVQAUEE-CKAWZYJCSA-N
Isomeric SMILES [2H][C@@](CO)([C@H]([C@@H]([C@@H](C=O)O)O)O)O
Canonical SMILES C(C(C(C(C(C=O)O)O)O)O)O

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Isotopic Labeling

D-Mannose-2-¹³C (PubChem CID: 12285885) retains the core structure of D-mannose, a hexose sugar with the molecular formula C₆H₁₂O₆ . The isotopic substitution at the C2 position results in a molecular weight of 181.15 g/mol, compared to 180.16 g/mol for unlabeled D-mannose . The IUPAC name for this compound is (3S,4S,5S,6R)-6-(hydroxymethyl)(3-¹³C)oxane-2,3,4,5-tetrol, reflecting its pyranose ring configuration and the position of the ¹³C label .

Table 1: Comparative Molecular Properties of D-Mannose and D-Mannose-2-¹³C

PropertyD-MannoseD-Mannose-2-¹³C
Molecular FormulaC₆H₁₂O₆C₆H₁₂O₆
Molecular Weight (g/mol)180.16181.15
CAS Registry Number3458-28-470849-16-0
Isotopic SubstitutionNone¹³C at C2 Position

Synthesis and Characterization

Synthetic Pathways

The synthesis of D-Mannose-2-¹³C typically involves enzymatic or chemical methods to introduce the ¹³C isotope at the C2 position. One common approach utilizes glucose isomerase to catalyze the conversion of ¹³C-labeled glucose to mannose, followed by chromatographic purification . Alternative routes involve Kiliani-Fischer synthesis with ¹³C-enriched precursors .

Analytical Characterization

Key techniques for verifying the structure and isotopic purity of D-Mannose-2-¹³C include:

  • Mass Spectrometry (MS): High-resolution MS confirms the molecular weight shift due to ¹³C incorporation .

  • NMR Spectroscopy: ¹³C NMR spectra exhibit a distinct signal at the C2 position, enabling precise localization of the isotopic label .

  • X-ray Crystallography: Resolves the crystal structure, confirming the pyranose ring conformation .

Biomedical Applications and Clinical Research

Role in Urinary Tract Infection Management

D-Mannose-2-¹³C’s non-isotopic counterpart, D-mannose, has been extensively studied for UTI prevention. It inhibits bacterial adhesion by binding to FimH lectins on Escherichia coli, preventing colonization of the urinary epithelium . Clinical trials demonstrate its efficacy:

Study DesignParticipantsInterventionUTI Recurrence RateReference
Randomized Controlled Trial308 women2g D-Mannose daily14.6%
Meta-Analysis288 patientsD-Mannose vs. PlaceboRR: 0.23 (95% CI: 0.14–0.37)
Prospective Cohort103 patientsD-Mannose + NAC*8% Side Effects

*N-acetylcysteine

Isotopic Applications in Metabolic Studies

The ¹³C label in D-Mannose-2-¹³C enables tracking of carbohydrate metabolism in vivo. For example, studies using this compound have elucidated:

  • Glycolytic Flux: Real-time monitoring of mannose utilization in cancer cells .

  • Protein Glycosylation: Tracing mannose incorporation into glycoproteins in hepatic cells .

Future Directions and Research Gaps

Limitations and Recommendations

  • Population-Specific Efficacy: Current data lack diversity; trials in immunocompromised and elderly populations are needed .

  • Dosage Optimization: Ideal dosing regimens for prophylactic use remain undefined .

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